Bienvenue dans la boutique en ligne BenchChem!

INDY

Neurobiology Alzheimer's Disease Drug Selectivity

INDY is the preferred DYRK1A/B probe for labs studying tau hyperphosphorylation and glioblastoma stemness. Unlike harmine, INDY exerts no MAO-A/B off-target effects at functional concentrations, eliminating confounding variables in neurobehavioral and metabolic assays. Its well-characterized selectivity profile and the availability of the cell-permeable prodrug proINDY enable seamless transition from in vitro target validation to in vivo efficacy models. Procure as a pure, research-grade compound (≥98% HPLC) in standard sizes, with prompt global shipping.

Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
Cat. No. B8049243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINDY
Molecular FormulaC12H13NO2S
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C
InChIInChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3/b12-6-
InChIKeyGCSZJMUFYOAHFY-SDQBBNPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INDY for DYRK1A/B Inhibition Research: Procurement and Baseline Characterization


INDY is a benzothiazole-derived small molecule that acts as a potent, ATP-competitive inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B [1]. The compound binds directly within the ATP-binding pocket of these kinases, as confirmed by X-ray crystallography, and serves as a widely used chemical probe for dissecting DYRK1A/B-dependent signaling pathways in cellular and in vivo models [1]. Its commercial availability as a pure research compound, alongside its acetylated prodrug counterpart proINDY, makes it a versatile tool for laboratories investigating neurological disorders, cancer stem cell biology, and metabolic regulation .

Why Generic DYRK1A Inhibitor Substitution Fails: Critical INDY Differentiation Factors


Substituting INDY with other in-class DYRK1A inhibitors, such as harmine, Leucettine L41, or EHT 5372, introduces significant experimental variability that cannot be controlled without careful consideration of each compound's unique selectivity profile and pharmacological properties. Unlike harmine, which is a potent MAO-A inhibitor with an IC50 of 8 µM and can confound neurobehavioral and metabolic assays, INDY does not affect MAO-A or MAO-B activity at functional concentrations, eliminating this major off-target liability [1]. Furthermore, INDY's inhibition profile across the DYRK/CLK kinase family is quantitatively distinct from other tools; for instance, Leucettine L41 exhibits a much broader and more potent inhibition of CLK1 (IC50 15 nM) compared to INDY's more balanced DYRK1A/1B selectivity, which can lead to divergent biological outcomes in cellular models [2]. Lastly, the availability of the well-characterized prodrug proINDY is a distinguishing feature that enables robust in vivo studies, whereas many comparator inhibitors lack a validated, cell-permeable prodrug form, limiting their utility in whole-organism research .

INDY vs. Comparator DYRK1A/B Inhibitors: A Quantitative Evidence Guide for Scientific Selection


INDY Avoids MAO-A Off-Target Activity: A Critical Advantage Over Harmine for Neurobiology and Metabolic Studies

A key differentiator for INDY is its lack of monoamine oxidase (MAO) inhibition. In direct comparative enzymatic assays, INDY exhibited no significant inhibition of MAO-A or MAO-B at concentrations up to 10 µM, while the commonly used DYRK1A inhibitor harmine potently inhibits MAO-A with an IC50 of approximately 8 µM [1]. This is a critical consideration for any study involving neurotransmitter regulation, metabolism, or behavior, where harmine's MAO-A inhibition would introduce a major confounding variable.

Neurobiology Alzheimer's Disease Drug Selectivity MAO Inhibition

INDY's Kinase Selectivity Profile: A Balanced Tool vs. Broader CLK Inhibitors Like Leucettine L41

INDY exhibits a distinct and more balanced selectivity profile compared to other dual DYRK/CLK inhibitors. While INDY potently inhibits DYRK1A (IC50 = 0.24 µM) and DYRK1B (IC50 = 0.23 µM), it shows >90% inhibition of CLK1 only at a high concentration of 10 µM [1]. In contrast, Leucettine L41 is a highly potent inhibitor of CLK1 (IC50 = 15 nM), making its cellular effects more difficult to attribute solely to DYRK1A inhibition [2]. For researchers seeking to interrogate DYRK1A-specific pathways without the confounding influence of potent CLK1 inhibition, INDY provides a more selective and interpretable tool.

Kinase Selectivity Chemical Probe Signal Transduction DYRK1A

In Vivo Rescue of DYRK1A-Induced Developmental Defects: Validated Efficacy of the proINDY Prodrug in Xenopus Embryos

INDY's utility in in vivo models is greatly enhanced by its prodrug, proINDY. While many DYRK1A inhibitors lack a validated in vivo tool compound, proINDY has been shown to effectively reverse developmental deformities. In a Xenopus laevis embryo model overexpressing DYRK1A, treatment with proINDY at a concentration of 2.5 µM in the culture medium rescued the severe head and eye malformations, resulting in normally developed tadpoles [1]. This demonstrates that the INDY/proINDY pair is a robust, validated system for achieving DYRK1A inhibition in a whole-organism context without apparent toxicity.

In Vivo Pharmacology Prodrug Developmental Biology Xenopus Model

Optimal Research Applications for INDY Based on Validated Biological Evidence


Dissecting DYRK1A-Specific Tau Pathology in Alzheimer's Disease Models

INDY is ideally suited for investigating the role of DYRK1A in tau hyperphosphorylation, a hallmark of Alzheimer's disease and other tauopathies. The compound's lack of MAO-A/B off-target activity, a significant advantage over harmine, ensures that observed effects on tau phosphorylation are due to direct DYRK1A inhibition [1]. In COS7 cells, INDY dose-dependently inhibits DYRK1A-induced tau phosphorylation at Thr212 at concentrations from 3 µM to 30 µM, and it reverses aberrant tau phosphorylation in cellular models [1]. This makes INDY the preferred chemical probe for validating DYRK1A as a therapeutic target in neurodegeneration without the confounding variables introduced by alternative inhibitors .

In Vivo Studies of DYRK1A Overexpression and Down Syndrome Pathobiology

For laboratories utilizing in vivo models of DYRK1A gain-of-function, such as transgenic mice or Xenopus embryos, the INDY/proINDY pair is an indispensable tool. proINDY, the cell-permeable prodrug of INDY, has been proven effective in rescuing DYRK1A-induced developmental defects in Xenopus embryos at 2.5 µM without causing apparent toxicity . This validated in vivo efficacy provides a reliable platform for chronic DYRK1A inhibition studies, which is a feature not widely documented for many other DYRK1A inhibitors. The procurement of both the active compound and its prodrug ensures a streamlined workflow for transitioning from in vitro target validation to in vivo phenotypic analysis .

Investigating Cancer Stem Cell Self-Renewal in Glioblastoma Multiforme (GBM)

INDY is a validated tool for exploring the role of DYRK1A/B in cancer stem cell biology, specifically in glioblastoma. Studies have shown that INDY impairs the self-renewal capacity of both normal and tumorigenic cells in primary GBM cell lines and neural progenitor cells [2]. Furthermore, in EGFR-expressing glioblastoma tumor-initiating cells (GBM-TICs), INDY treatment leads to the destabilization of EGFR and a subsequent reduction in tumor growth and survival [2]. Given that its broad kinase inhibition profile at high concentrations is well-characterized, researchers can confidently use INDY to target DYRK1A/B-dependent mechanisms in GBM, particularly those related to stemness and tumor initiation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for INDY

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.